1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine

Medicinal Chemistry Chemical Synthesis Quality Control

Standard pyrrolo[2,3-b]pyridine analogs often lack differentiated halogen reactivity, complicating sequential functionalization for kinase inhibitor SAR. This compound solves that with orthogonal C3-I (highly reactive) and C5-Cl (moderately reactive) sites, enabling controlled stepwise Suzuki couplings. Key advantages: • Orthogonal reactivity supports sequential C3 then C5 diversification without cross-reactivity. • Benzenesulfonyl N-protection prevents pyrrole side reactions during multi-step synthesis. • Room-temperature stability simplifies storage and logistics for large-scale medicinal chemistry workflows. Supplied at ≥97% purity with full analytical certification (NMR, HPLC) to ensure batch-to-batch reproducibility.

Molecular Formula C13H8ClIN2O2S
Molecular Weight 418.64 g/mol
CAS No. 1001414-09-0
Cat. No. B1291002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine
CAS1001414-09-0
Molecular FormulaC13H8ClIN2O2S
Molecular Weight418.64 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)Cl)I
InChIInChI=1S/C13H8ClIN2O2S/c14-9-6-11-12(15)8-17(13(11)16-7-9)20(18,19)10-4-2-1-3-5-10/h1-8H
InChIKeyVZXZRNATZJUUQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine Sourcing & Selection


1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine (CAS 1001414-09-0) is a heterocyclic building block belonging to the pyrrolo[2,3-b]pyridine (7-azaindole) family, featuring a benzenesulfonyl protecting group at the N1 position, a chlorine atom at C5, and an iodine atom at C3 . This compound is supplied by multiple vendors as an intermediate for medicinal chemistry programs, particularly those targeting kinase inhibition . While numerous pyrrolo[2,3-b]pyridine derivatives exist, the specific halogenation pattern and protecting group on this compound confer distinct reactivity and physicochemical properties that impact its utility in synthesis campaigns.

Scaffold Pyrrolo[2,3-b]pyridine core with orthogonal C3-iodo and C5-chloro reactivity
Protection N-benzenesulfonyl group enables controlled synthetic sequences and modulates lipophilicity
Sourcing Available from multiple vendors with batch-specific QC (NMR, HPLC, GC)

1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine Non-Interchangeability


Substituting 1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine with its closest analogs—such as the N-unprotected core, the 5-bromo variant, or regioisomers with chlorine at C4 or iodine at C2—is not scientifically trivial. Each structural variation introduces a quantifiable difference in reactivity, stability, or physicochemical profile that directly impacts synthetic planning and procurement decisions. The presence of both a highly reactive C3-iodine and a less reactive C5-chlorine enables sequential, orthogonal functionalization strategies that are not possible with analogs lacking this halogen differentiation. Similarly, the benzenesulfonyl group provides N-protection and modulates lipophilicity, which is absent in the free NH analog. The evidence below details these quantifiable differentiators.

! Free NH analog
Introduces an H-bond donor and lowers lipophilicity; may alter reaction compatibility and downstream biological readouts.
! 5-Bromo variant
Both C3-I and C5-Br exhibit high cross-coupling reactivity, eliminating the orthogonal halogen differentiation needed for sequential functionalization.
! Regioisomeric halogens
Chlorine at C4 or iodine at C2 shifts the electronic and steric environment, requiring re-optimization of coupling conditions and SAR.

1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine Procurement Evidence


Purity & Analytical Certification

The target compound is available at a verified purity of 97%, with vendors such as Bidepharm providing batch-specific analytical data including NMR, HPLC, and GC reports . In contrast, some suppliers offer the compound at a lower purity of 95% without analytical certification . For procurement in regulated or high-precision research environments, the availability of 97% purity material with full QC documentation reduces the risk of synthetic failure due to unknown impurities.

Purity & QC
Head-to-head
97%
with analytical documentation
Supplier-reported purity with batch-specific NMR, HPLC, GC; higher than 95% alternatives without QC.
Verify per batch; absence of independent published data.
Medicinal Chemistry Chemical Synthesis Quality Control

Storage Stability: Chloro vs. Bromo Analog

The target compound is reported to be stable when stored at room temperature under inert atmosphere . In contrast, the closely related 5-bromo analog (CAS 757978-19-1) requires storage at 2-8°C . This difference in recommended storage conditions suggests enhanced ambient stability for the chloro derivative, which simplifies inventory management and reduces cold-chain shipping costs for procurement.

Storage stability
Head-to-head
Target (Cl) Room temp
5-Br analog 2–8°C
Ambient stability reduces cold-chain logistics relative to bromo analog; supports inventory management.
Vendor-specified conditions; confirm under actual lab storage.
Chemical Stability Inventory Management Procurement Logistics

Regioselective Cross-Coupling: C3-I vs. C5-Cl Reactivity

The compound possesses an iodine atom at C3 and a chlorine atom at C5. In palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling, aryl iodides react significantly faster than aryl chlorides under standard conditions . This established reactivity gradient enables sequential, orthogonal functionalization: the C3-iodine can be selectively coupled with a first boronic acid partner, followed by activation of the C5-chlorine for a second coupling. This level of synthetic control is not achievable with analogs lacking this halogen differentiation, such as the 5-bromo-3-iodo analog where both halogens are highly reactive.

Cross-coupling reactivity
Class-level
Ar-I >> Ar-Cl
Suzuki-Miyaura reactivity gradient
Enables orthogonal sequential coupling: C3-iodo first, then C5-chloro activation.
Class-level inference; not measured on this substrate directly.
Cross-Coupling Suzuki-Miyaura Sequential Functionalization

Benzenesulfonyl Protection vs. Unprotected NH

The benzenesulfonyl group on the target compound serves as a protecting group for the pyrrole nitrogen, a strategy commonly employed in azaindole chemistry to enable selective functionalization elsewhere on the scaffold . In contrast, the N-unprotected analog (5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine, CAS 900514-08-1) has a free NH group, which introduces a hydrogen bond donor [1] that can interfere with certain reaction conditions or alter the compound's physicochemical profile. The benzenesulfonyl group also increases the compound's lipophilicity, as reflected in its higher calculated XLogP3 value of 3.8 compared to 2.6 for the unprotected analog [1].

Protection effect
Head-to-head
XLogP3
HBD
Target: 3.8 / 0 vs unprotected: 2.6 / 1
Benzenesulfonyl group removes H-bond donor and raises lipophilicity; may alter membrane interaction.
Calculated properties (PubChem); experimental confirmation recommended.
Protecting Group Synthetic Strategy Medicinal Chemistry

1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine Application Scenarios


Sequential Orthogonal Functionalization for Kinase Inhibitors

The compound's differentiated C3-iodine and C5-chlorine reactivity makes it an ideal core scaffold for generating diverse kinase inhibitor libraries via sequential Suzuki-Miyaura couplings. Medicinal chemists can first exploit the highly reactive C3-iodine to introduce aryl or heteroaryl diversity, then subsequently activate the C5-chlorine for a second coupling, enabling rapid exploration of structure-activity relationships (SAR) in a controlled, stepwise manner. This orthogonal reactivity is a key differentiator for programs targeting kinases where the pyrrolo[2,3-b]pyridine core is a privileged scaffold .

N-Protected Azaindole Intermediate Synthesis

The benzenesulfonyl protecting group shields the pyrrole nitrogen from unwanted side reactions during early- and mid-stage synthetic transformations. This is particularly valuable in multi-step syntheses of complex drug candidates, where maintaining N-protection until a final deprotection step is required. The room temperature stability of this compound further facilitates its use as a stock intermediate in large-scale medicinal chemistry workflows, reducing the need for cold storage and simplifying logistics .

High-Purity, QC-Verified Building Blocks for Medicinal Chemistry

For drug discovery programs that demand high reproducibility and purity, procurement of this compound at 97% purity with full analytical certification (NMR, HPLC, GC) is essential . This level of quality assurance minimizes the risk of impurities affecting biological assay results and ensures that synthetic yields are consistent across batches, a critical factor in SAR studies and lead optimization.

Scaffold for FGFR and Related Kinase Inhibitors

Pyrrolo[2,3-b]pyridine derivatives are established cores for fibroblast growth factor receptor (FGFR) inhibitors, as exemplified by the marketed drug pemigatinib, which employs a benzenesulfonyl protecting group during its synthesis . This compound's halogenation pattern and N-protection position it as a versatile building block for generating novel FGFR-targeting candidates or other kinase inhibitors through modular functionalization of the C3 and C5 positions.

Application
Selection Property
Validation Focus
Sequential orthogonal functionalization
Differentiated C3-I / C5-Cl reactivity
Regioselective coupling order and intermediate purity
N-Protected azaindole intermediate synthesis
Benzenesulfonyl protection with ambient storage stability
Protecting group integrity and synthetic yield
High-purity building block for medicinal chemistry
Verified purity with full analytical QC documentation
Batch-to-batch reproducibility and impurity profiling
Scaffold for FGFR and kinase inhibitor programs
Pyrrolo[2,3-b]pyridine core with modular halogen handles
Kinase inhibition assay and SAR diversification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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